Isobutyl N,N-dimethylolcarbamate

Description

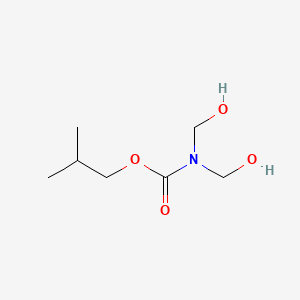

Structure

2D Structure

3D Structure

Properties

CAS No. |

52304-17-3 |

|---|---|

Molecular Formula |

C7H15NO4 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-methylpropyl N,N-bis(hydroxymethyl)carbamate |

InChI |

InChI=1S/C7H15NO4/c1-6(2)3-12-7(11)8(4-9)5-10/h6,9-10H,3-5H2,1-2H3 |

InChI Key |

SINROXZVULQBQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)N(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Isobutyl N,n Dimethylolcarbamate

Established Synthetic Pathways for Isobutyl N,N-Dimethylolcarbamate Production

The manufacturing of this compound is primarily achieved through the chemical reaction of its precursors, isobutyl carbamate (B1207046) and formaldehyde (B43269). This process is a cornerstone of its industrial synthesis.

The most common method for producing this compound is through the condensation reaction of isobutyl carbamate with two equivalents of formaldehyde. nih.gov This reaction, known as N-methylolation or hydroxymethylation, introduces two hydroxymethyl (-CH₂OH) groups onto the nitrogen atom of the carbamate. The reaction is typically performed in an aqueous solution where isobutyl carbamate is mixed with formalin, an aqueous solution of formaldehyde. nih.gov The process sequentially forms an intermediate, Isobutyl N-monomethylolcarbamate, before proceeding to the final dimethylol product.

The synthesis is almost always conducted in the presence of a catalyst to ensure a feasible reaction rate and high yield. The choice of catalyst is critical for the reaction's efficiency.

Base Catalysis: The condensation reaction is typically catalyzed by a base. The base facilitates the deprotonation of the nitrogen atom on the isobutyl carbamate, which increases its nucleophilicity, making it more reactive toward the electrophilic carbonyl carbon of formaldehyde. stackexchange.com Common base catalysts include alkali metal hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, and carbonates like potassium carbonate.

Acid Catalysis: While less common for this specific synthesis, acid catalysis can also be employed for formaldehyde condensation reactions. In an acidic environment, the formaldehyde carbonyl group is protonated, which increases its electrophilicity and makes it more susceptible to attack by the nucleophilic carbamate. stackexchange.com

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. mdpi.com

Molar Ratio: The stoichiometry of the reactants is a key factor. An excess of formaldehyde is generally used to ensure the complete conversion of isobutyl carbamate to the N,N-dimethylol derivative and to minimize the amount of the monomethylol intermediate.

Temperature: The reaction temperature is typically maintained in a controlled range. While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted byproducts, necessitating a balance to optimize for product selectivity. acs.org

pH: The pH of the reaction medium is a crucial parameter that influences the reaction kinetics. For base-catalyzed reactions, an alkaline pH is maintained to promote the reaction. However, excessively high pH can lead to side reactions involving formaldehyde. nih.gov

Table 1: Key Parameters for Optimizing this compound Synthesis

| Parameter | Typical Condition/Strategy | Rationale |

|---|---|---|

| Molar Ratio (Formaldehyde:Isobutyl Carbamate) | > 2:1 | Drives the reaction towards the dimethylol product and minimizes the monomethylol intermediate. |

| Temperature | Moderate (e.g., 40-70°C) | Balances reaction rate with the minimization of side reactions and byproduct formation. acs.org |

| pH | Alkaline (for base catalysis) | Increases the nucleophilicity of the carbamate nitrogen, accelerating the desired reaction. stackexchange.comnih.gov |

| Catalyst | Base (e.g., NaOH, K₂CO₃) or Acid | Accelerates the rate of N-methylolation. |

| Byproduct Removal | Azeotropic distillation | Removing water shifts the equilibrium to favor product formation. thermofisher.com |

Elucidation of Reaction Mechanisms in N-Methylol Formation

The formation of the N-methylol group is a well-understood process in organic chemistry, involving the interaction between an amine or amide nitrogen and formaldehyde.

The core of the N-methylol formation is a nucleophilic addition reaction. byjus.commasterorganicchemistry.com The mechanism proceeds through the following steps:

The nitrogen atom of the isobutyl carbamate, possessing a lone pair of electrons, acts as a nucleophile. youtube.com

This nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the formaldehyde molecule. byjus.comlibretexts.org

This attack breaks the pi bond of the carbonyl group, and the electrons are transferred to the oxygen atom, forming a tetrahedral alkoxide intermediate. byjus.comlibretexts.org

This intermediate is then protonated, typically by a solvent molecule like water, to yield the stable N-hydroxymethyl group.

This sequence of events happens twice to form the N,N-dimethylol derivative. From the perspective of the nitrogen atom, this reaction can also be described as an electrophilic substitution, where the hydrogen atoms on the nitrogen are replaced by the electrophilic hydroxymethyl groups.

The rate of N-methylol formation is significantly influenced by both pH and temperature. nih.gov

Role of pH: The pH of the reaction medium has a dual effect on the reaction kinetics. In base-catalyzed synthesis, a higher pH increases the concentration of the deprotonated, more nucleophilic carbamate species, thus accelerating the reaction rate. stackexchange.com Conversely, in acid-catalyzed conditions, a lower pH activates the formaldehyde by protonating the carbonyl oxygen, making it a stronger electrophile. stackexchange.com However, extreme pH values can promote undesirable side reactions, such as the Cannizzaro reaction of formaldehyde at high pH, which would consume the reactant. masterorganicchemistry.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isobutyl carbamate |

| Formaldehyde |

| Isobutyl N-monomethylolcarbamate |

| Sodium hydroxide |

| Potassium hydroxide |

Green Chemistry Principles in this compound Synthesis

One of the primary considerations in the green synthesis of carbamates is the use of less hazardous starting materials. nih.gov Traditional methods for synthesizing the precursor, isobutyl carbamate, may involve toxic reagents. Greener alternatives focus on solvent-free protocols or the use of carbon dioxide as a C1 source, which is a non-toxic and abundant resource. banglajol.info

The reaction of the carbamate with formaldehyde to form the dimethylol derivative is another area for green innovation. Formaldehyde itself is a versatile C1 building block but is also a known hazardous substance. rsc.org Therefore, minimizing its use, ensuring high conversion rates to prevent its release, and finding less hazardous alternatives are key goals.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. In the context of this compound synthesis, this means ensuring that the isobutyl carbamate and formaldehyde molecules are efficiently converted into the desired product with minimal byproduct formation.

Use of Safer Solvents and Auxiliaries: The ideal scenario is a solvent-free reaction. When a solvent is necessary, the choice should be guided by its environmental impact, with water being a preferred option. ukessays.com Research into solvent-free synthesis of related compounds, such as dithiocarbamates, has shown promise.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. For the condensation reaction of carbamates with formaldehyde, the development of efficient and recyclable catalysts can significantly improve the green credentials of the process. Studies on related reactions have explored the use of solid acid catalysts. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another technique that can accelerate reactions and reduce energy usage. nih.gov

Use of Renewable Feedstocks: While not yet prevalent for this specific compound, the long-term goal of green chemistry is to utilize renewable resources for chemical production.

Detailed research findings on the direct green synthesis of this compound are not yet widely published. However, by examining analogous reactions and the broader principles of green chemistry, a picture of a more environmentally friendly process emerges. The table below summarizes potential green approaches based on research in related areas.

Interactive Data Table: Potential Green Synthesis Strategies for this compound

| Green Chemistry Principle | Conventional Approach | Potential Green Alternative | Research Findings in Related Areas |

| Starting Materials | Use of potentially toxic reagents for carbamate synthesis. | Synthesis of isobutyl carbamate from CO2 and isobutanol. | Carbamates can be synthesized from CO2, amines, and alcohols using basic catalysts. |

| Solvents | Use of volatile organic solvents. | Solvent-free reaction conditions or use of water as a solvent. | Efficient solvent-free synthesis of dithiocarbamates has been demonstrated. |

| Catalysis | Stoichiometric amounts of reagents. | Use of recyclable solid acid or basic catalysts. | Hβ catalyst has shown good activity in the condensation of methyl N-phenylcarbamate with formaldehyde. researchgate.net |

| Energy | High-temperature reactions requiring significant energy input. | Microwave-assisted synthesis or reactions at ambient temperature. | Microwave irradiation has been shown to accelerate C-O and C-N oxidative coupling for carbamate synthesis. nih.gov |

| Byproduct Formation | Potential for side reactions and generation of waste. | High-selectivity catalysts and optimized reaction conditions to minimize byproducts. | Multicomponent reactions (MCRs) can minimize waste by incorporating multiple starting materials into the final product in a single step. rsc.org |

Chemical Reactivity and Crosslinking Mechanisms of Isobutyl N,n Dimethylolcarbamate

Fundamental Reactivity of N-Hydroxymethyl Groups

The key to Isobutyl N,N-dimethylolcarbamate's crosslinking ability lies in its two N-hydroxymethyl (-N(CH₂OH)₂) moieties. These groups are highly reactive and can participate in several acid-catalyzed reactions, forming stable covalent bonds with other functional groups or with themselves.

Etherification and Transetherification Reactions

Under acidic conditions, the N-hydroxymethyl groups of this compound can undergo etherification with alcohols. This reaction proceeds via the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a reactive carbocation. This carbocation is then attacked by an alcohol, resulting in the formation of an ether linkage.

The general mechanism for the acid-catalyzed etherification is as follows:

Protonation of the N-hydroxymethyl group.

Formation of a resonance-stabilized carbocation.

Nucleophilic attack by an alcohol.

Deprotonation to yield the ether product.

Transetherification, the exchange of an alkoxy group, can also occur, particularly when the crosslinker is reacted with a different alcohol in the presence of an acid catalyst. nih.govnih.gov This process is driven by the relative concentrations of the alcohols and the stability of the resulting ethers. nih.govnih.gov The reaction of benzylic alcohols, for instance, has been shown to proceed efficiently with an iron(III) triflate catalyst, suggesting a potential catalytic pathway for carbamate (B1207046) systems. nih.govnih.gov

Esterification with Polyols and Polyacids

In addition to reacting with simple alcohols, the N-hydroxymethyl groups can be esterified by carboxylic acids, including polyfunctional acids. This reaction, also typically acid-catalyzed, forms an ester bond and releases a molecule of water. The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate this esterification under mild conditions, even with sterically hindered components. organic-chemistry.org While direct studies on this compound are limited, the principles of esterification suggest its potential to react with polyacids to form crosslinked networks. organic-chemistry.orgresearchgate.net

Crosslinking Principles in Polymer Systems

The reactivity of the N-hydroxymethyl groups of this compound makes it an effective crosslinking agent for a variety of polymer substrates containing active hydrogen atoms, such as hydroxyl or carboxyl groups.

Interaction with Cellulosic Substrates and Derivatives

This compound and similar alkyl dimethylolcarbamates are utilized as finishing agents to impart wrinkle resistance to cellulosic fabrics like cotton. The crosslinking mechanism involves the formation of covalent ether linkages between the N-hydroxymethyl groups of the carbamate and the hydroxyl groups of the cellulose (B213188) chains. This reaction is typically carried out by impregnating the fabric with a solution of the crosslinking agent and an acidic catalyst, followed by a curing step at elevated temperatures. The resulting crosslinked network restricts the movement of the cellulose chains, thereby enhancing the fabric's resilience and reducing the formation of wrinkles. The general reaction is believed to proceed via an acid-catalyzed mechanism similar to etherification. researchgate.netmdpi.comnih.govresearchgate.net

Crosslinking with Synthetic Polymer Matrices (e.g., Acrylics, Polyurethanes)

In the realm of synthetic polymers, this compound serves as a crosslinker for resins containing hydroxyl or carboxyl functionalities, such as acrylic and polyurethane resins.

Acrylic Resins: When formulated with acrylic resins bearing hydroxyl groups (e.g., from the incorporation of hydroxyethyl (B10761427) acrylate (B77674) or hydroxypropyl acrylate monomers), the N-hydroxymethyl groups of the carbamate can react to form ether linkages upon curing, typically with acid catalysis. This crosslinking process enhances the hardness, chemical resistance, and durability of the resulting acrylic coating or adhesive.

Polyurethane Systems: In polyurethane chemistry, this compound can be used to crosslink polyurethane dispersions or solvent-borne polyurethanes that contain free hydroxyl or carboxyl groups. The crosslinking reactions are analogous to those with acrylics, leading to a more robust and chemically resistant polyurethane network.

The table below summarizes the key reactive partners for this compound in crosslinking applications.

| Reactive Partner | Functional Group | Resulting Linkage | Application Area |

| Cellulose | Hydroxyl (-OH) | Ether (-O-) | Textile Finishing |

| Acrylic Resins | Hydroxyl (-OH), Carboxyl (-COOH) | Ether (-O-), Ester (-COO-) | Coatings, Adhesives |

| Polyurethane Resins | Hydroxyl (-OH), Carboxyl (-COOH) | Ether (-O-), Ester (-COO-) | Coatings, Sealants |

Catalysis in Crosslinking Reactions (e.g., Acidic Catalysts)

The crosslinking efficiency of this compound is profoundly influenced by the presence of catalysts, with acidic catalysts being particularly prevalent and effective. The catalytic cycle typically commences with the protonation of one of the hydroxyl groups of the dimethylolcarbamate by an acid catalyst. This protonation event transforms the hydroxyl group into a much better leaving group, water, thereby facilitating the subsequent reactions.

The exact mechanism of acid-catalyzed crosslinking is a subject of ongoing research, but it is generally accepted to proceed through the formation of a reactive intermediate. Under acidic conditions and typically elevated temperatures, the protonated N,N-dimethylolcarbamate can undergo dehydration to form a carbocation or a resonance-stabilized iminium ion. This electrophilic species is highly reactive towards nucleophilic groups present on adjacent polymer chains or other functional molecules.

Formation of Polymeric Structures and Architectures

Beyond its traditional role as a crosslinker for creating thermoset networks, the unique difunctional nature of this compound opens up possibilities for its integration into more complex and highly controlled polymeric architectures. Its ability to connect different molecular entities makes it a valuable building block in the burgeoning fields of advanced polymer synthesis.

Integration into Hyperbranched Polymer Synthesis

Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, tree-like structure and a large number of terminal functional groups. The synthesis of these polymers often relies on the use of ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other.

While direct, widespread application of this compound as a primary monomer in hyperbranched polymer synthesis is not extensively documented in mainstream literature, its reactive methylol groups present a theoretical framework for its use as an A2-type monomer. In such a scenario, it could be co-polymerized with a Bx-type monomer (where x ≥ 2) to create a hyperbranched structure. The two methylol groups would serve as the 'A' functionalities, capable of reacting with the 'B' groups of the co-monomer.

| Potential Role of this compound in Hyperbranched Polymer Synthesis | Description |

| Monomer Type | Can theoretically act as an A2-type monomer. |

| Reactive Groups | Two N-methylol groups serve as the reactive sites. |

| Potential Polymer Structure | Could form hyperbranched polycarbamates when reacted with a suitable Bx co-monomer. |

| Influence of Isobutyl Group | Would impart specific properties like hydrophobicity to the resulting polymer. |

Role in Supramolecular Assembly and Dendrimer Formation

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. Dendrimers, a perfect subclass of dendritic polymers, are synthesized in a stepwise, generation-by-generation manner, resulting in a highly regular and monodisperse structure.

The carbamate group within this compound possesses hydrogen bonding capabilities, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group (if present after reaction) acting as a hydrogen bond donor. This inherent property makes it a candidate for integration into supramolecular assemblies driven by hydrogen bonding interactions. Polymers functionalized with carbamate moieties can self-assemble into ordered structures, such as sheets or helices, depending on the polymer architecture and the surrounding environment.

Applications in Polymer Science and Advanced Materials Engineering

Isobutyl N,N-Dimethylolcarbamate as a Crosslinking Agent for Thermosetting Resins

The primary application of this compound in polymer science is as a crosslinking agent for thermosetting resins. Its isobutyl group provides improved compatibility with organic solvents and other polymer backbones compared to more polar analogues, while the dimethylol groups offer reactive sites for forming a durable three-dimensional network.

Urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins are widely used as adhesives and binders, particularly in the wood products industry. capitalresin.commdpi.comwikipedia.org However, unmodified UF and MF resins can suffer from issues such as brittleness and the emission of free formaldehyde (B43269). mdpi.com The incorporation of this compound, often as part of a broader strategy of isobutylation of the resin, can lead to significant performance enhancements.

The etherification of methylol groups in UF and MF resins with alcohols like isobutanol is a known method to improve their properties. resitan.net This modification, which results in structures analogous to the use of this compound as a crosslinker, enhances the compatibility of the resin with other components in a formulation, such as alkyd resins in coating applications. Isobutylated MF resins are known to exhibit higher reactivity compared to their n-butylated counterparts, leading to faster drying and curing times in wood finishes. This increased reactivity can be attributed to the steric effects of the isobutyl group.

The modification of UF and MF resins with isobutyl groups can also lead to a reduction in formaldehyde emissions, a critical factor for indoor air quality and environmental regulations. mdpi.com Furthermore, the incorporation of such modifying agents can improve the mechanical properties of the cured resin, such as hardness and impact resistance. capitalresin.com In wood composites, modification of MF and MUF resins has been shown to improve physical and mechanical properties like modulus of elasticity and compression strength. ncsu.edu

Table 1: Illustrative Performance Enhancement of UF/MF Resins with Isobutyl Modification

| Property | Unmodified Resin | Isobutyl-Modified Resin |

|---|---|---|

| Drying Time (tack-free) | Slower | Faster |

| Viscosity | Lower | Higher |

| Formaldehyde Emission | Higher | Lower mdpi.com |

| Hardness | Good | Excellent capitalresin.com |

| Impact Resistance | Moderate | Improved capitalresin.com |

| Solvent Compatibility | Limited | Improved |

This table provides illustrative data based on trends observed for isobutylated amino resins.

This compound can also be employed as a crosslinking agent for acrylic and vinyl-based copolymers that possess suitable functional groups, such as hydroxyl or amide groups. The crosslinking process enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymer. The density of crosslinks has a significant impact on the final properties of the material. adhesion.krresearchgate.net

In acrylic pressure-sensitive adhesives (PSAs), for instance, the degree of crosslinking is a critical parameter that influences adhesion and flexibility. adhesion.krresearchgate.net Increasing the crosslinking density generally leads to a decrease in peel strength and tack but an increase in lap shear stress. adhesion.kr The use of a crosslinker like this compound can improve the cohesive strength of the adhesive. adhesion.kr In coatings, amino resins, including isobutylated variants, are used to crosslink acrylic and polyester (B1180765) resins, leading to durable and resistant films. resitan.netcapitalresin.compaint.org The isobutyl group can enhance compatibility and flow properties.

Table 2: Representative Effect of Crosslinking on Acrylic Polymer Properties

| Property | Uncrosslinked Acrylic Polymer | Acrylic Polymer Crosslinked with a Carbamate (B1207046) Agent |

|---|---|---|

| Tensile Strength | Lower | Higher |

| Hardness | Lower | Higher paint.org |

| Solvent Resistance | Poor | Excellent paint.org |

| Thermal Stability | Lower | Higher |

| Flexibility | Higher | Lower (can be tailored by crosslink density) adhesion.kr |

| Creep Resistance | Low | High adhesion.kr |

This table presents representative data on the effects of crosslinking on acrylic polymers, with trends applicable to carbamate-based crosslinkers.

Modification of Natural Polymers and Biomaterials

The reactive N-methylol groups of this compound make it a suitable candidate for the modification of natural polymers rich in hydroxyl groups, such as cellulose (B213188) and starch. This modification can impart new functionalities and enhance the performance of these biomaterials.

Cellulosic fibers, the primary component of cotton and wood, can be chemically modified to improve properties like wrinkle resistance, dimensional stability, and flame retardancy. mdpi.comresearchgate.net N-methylol compounds are well-established crosslinking agents for cellulose in textile finishing. mdpi.com The reaction of the dimethylol groups of this compound with the hydroxyl groups of cellulose can form covalent bonds, creating a crosslinked network within the fiber structure.

This crosslinking reduces the ability of the cellulose chains to move relative to each other, which in turn improves wrinkle recovery and reduces shrinkage upon washing. mdpi.comresearchgate.net The use of etherified amino resins in textile finishing is a common practice to achieve these effects. prefere.com The isobutyl group in this compound can potentially offer a good balance of reactivity and hydrophobicity, contributing to a durable finish. Furthermore, such treatments can also serve as a basis for imparting other functionalities, such as antimicrobial properties, when used in conjunction with other active compounds. researchgate.netnih.gov

Table 3: Illustrative Effects of N-Methylol Carbamate Treatment on Cotton Fabric

| Property | Untreated Cotton Fabric | Cotton Fabric Treated with N-Methylol Carbamate |

|---|---|---|

| Wrinkle Recovery Angle | Low | High mdpi.com |

| Dimensional Stability (Shrinkage) | Poor | Excellent mdpi.com |

| Tear Strength | High | Reduced mdpi.com |

| Nitrogen Content | Negligible | Increased researchgate.net |

| Durability of Finish | N/A | Good mdpi.com |

This table shows illustrative data for the effects of N-methylol compound treatment on cotton fabric, a category to which this compound belongs.

Starch and proteins are other natural polymers that can be modified to enhance their properties for various applications, including in bioplastics, adhesives, and food products. oulu.fimdpi.comresearchgate.net Native starch often suffers from poor thermomechanical properties and high water absorptivity, which can be improved through chemical modification like crosslinking. mdpi.com

The reaction of crosslinking agents with the hydroxyl groups of starch can introduce covalent bonds that strengthen the granular structure. nih.gov This leads to increased resistance to heat, acid, and shear forces. nih.gov Carbamate-functionalized starch has been synthesized and shown to alter the material's properties. oulu.firesearchgate.net The use of a crosslinker like this compound could potentially improve the water resistance and mechanical properties of starch-based materials. Similarly, the reactive groups in proteins, such as amine and hydroxyl groups, can react with the dimethylol groups of the carbamate, leading to crosslinked protein-based materials with enhanced stability and mechanical integrity.

Table 4: Representative Changes in Starch Properties after Carbamate Modification

| Property | Native Starch | Starch Modified with a Carbamate Derivative |

|---|---|---|

| Water Solubility | Varies with temperature | Can be tailored (increased or decreased) oulu.fi |

| Thermal Stability | Low | Improved |

| Hygroscopicity | High | Reduced oulu.fi |

| Degree of Substitution | N/A | Controllable oulu.firesearchgate.net |

| Thermoformability | Poor | Improved oulu.fi |

This table provides representative data on the modification of starch with carbamate derivatives, indicating the potential effects of this compound.

Development of Specialized Polymeric Materials

Beyond its role as a crosslinker for commodity resins, this compound can be a building block in the synthesis of specialized polymeric materials. The presence of the carbamate linkage and the reactive dimethylol groups allows for its incorporation into various polymer architectures to achieve specific functionalities.

For instance, the carbamate group is a key feature of polyurethanes. While this compound is not a direct monomer for polyurethane synthesis in the traditional isocyanate-polyol reaction, its structure can be integrated into polymer backbones to create hybrid materials. The development of polymers from sustainable resources is a growing area of research, and carbamate chemistry plays a role in this field. acs.org For example, carbamates can be synthesized through non-isocyanate routes, and their incorporation into polymers can lead to materials with unique properties.

The use of isobutylated amino resins in high-performance coatings for automotive, metal, and wood applications demonstrates the value of this chemical modification in creating specialized materials with enhanced durability, weather resistance, and appearance. resitan.netspecialchem.com The specific structure of this compound, with its combination of a hydrophobic isobutyl group and reactive N-methylol functionalities, makes it a candidate for the development of novel polymers with tailored properties for advanced applications.

Formation of Polymeric Microspheres and Nanocarriers

There is a lack of direct studies reporting the use of this compound in the synthesis of polymeric microspheres or nanocarriers. However, the principles of polymer chemistry allow for speculation on its potential role. Crosslinking agents are crucial in the formation of stable microspheres and nanocarriers, particularly in methods like suspension or emulsion polymerization. They create a three-dimensional network that defines the structure and integrity of the particles.

For instance, in emulsion polymerization, a monomer containing N-methylol functionality can be copolymerized with other monomers to form a latex. The resulting polymer particles, which have pendant methylol groups, can then undergo crosslinking during a subsequent curing step. nih.govgoogle.com This process is essential for controlling the swelling behavior, mechanical properties, and release characteristics of nanocarriers designed for various applications. The general class of carbamate compounds, to which this compound belongs, is utilized in a wide array of polymeric and pharmaceutical applications. wikipedia.orgnih.gov

Integration into Coatings and Adhesives Formulations

The most probable application for this compound is as a crosslinker in coatings and adhesives. N-methylol-functional compounds, particularly etherified derivatives to enhance stability, are known to be used in self-crosslinking emulsion polymers for coating applications. google.comcapes.gov.br These systems are designed to form a durable, crosslinked film upon curing.

A relevant example is found in U.S. Patent 4,229,336, which describes self-crosslinking aqueous emulsion coating compositions. google.com While this patent specifies the use of N-iso-butoxymethyl acrylamide (B121943), the underlying chemical principle is analogous to how this compound could function. In such systems, a copolymer is formed with a certain percentage of the N-methylol functional monomer. The N-methylol groups provide sites for crosslinking during the film-forming and curing process, which is often initiated by baking at elevated temperatures. google.com This crosslinking reaction enhances the coating's adhesion, hardness, and resistance to solvents and environmental factors. ncdot.govhempel.com

The selection of a specific N-methylol crosslinker depends on factors like the desired cure temperature, the required hydrolytic stability, and compatibility with the main polymer resin. The isobutyl group in this compound would likely provide good compatibility with a range of acrylic and vinyl polymers commonly used in coatings and adhesives.

Illustrative Data from a Related N-Methylol Functional Emulsion Polymer System

The following table is based on data for a related system using N-iso-butoxymethyl acrylamide, as described in U.S. Patent 4,229,336, and illustrates the typical components in such a formulation.

| Component | Function | Typical Weight Percentage (by monomer weight) |

| N-iso-butoxymethyl acrylamide | Crosslinking Monomer | 6% - 15% |

| Methyl methacrylate (B99206) / Butyl acrylate (B77674) | Main Monomers | ~90% (in a 1:1 ratio) |

| Methacrylic acid | Monomer for stability | 2% |

| Polycarboxylic acid surfactant | Emulsifying Agent | 0.5% - 10% |

| t-Butylhydroperoxide | Oxidizing Agent (Initiator) | 0.2% |

| Sodium formaldehyde sulfoxylate | Reducing Agent (Initiator) | Variable |

This data is illustrative of a related technology and not specific to this compound. google.com

Role in the Engineering of Composite Materials

In the field of composite materials, crosslinking agents are essential for bonding reinforcing fibers (like glass or carbon fibers) to the polymer matrix. While there is no direct evidence of this compound being used in this capacity, N-methylol compounds have been studied for modifying natural fibers like cotton to improve their properties. capes.gov.br

For example, N-methylol acrylamide has been used to crosslink cellulose fibers, enhancing properties like crease resistance. capes.gov.br The N-methylol groups can react with the hydroxyl groups present on the surface of cellulose. nih.gov Similarly, this compound could potentially be used as a coupling agent or as part of the resin formulation to improve the interfacial adhesion between the fiber and the matrix in a composite material. Strong adhesion is critical for the effective transfer of stress from the matrix to the reinforcing fibers, which is fundamental to the performance of composite materials. The bifunctional nature of the molecule would allow it to react with both the fiber surface and the polymer matrix, creating a durable bond.

Advanced Analytical Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating Isobutyl N,N-dimethylolcarbamate from complex matrices and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A robust HPLC method is essential for quality control, enabling the accurate determination of the compound's purity and the quantification of any impurities.

Method Development:

The development of an effective HPLC method for this compound typically involves a reversed-phase approach. A C18 or a specialized polar-modified C8 column is often selected to achieve optimal separation. The mobile phase composition is a critical parameter that is meticulously optimized. A common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution of the target compound while separating it from potential by-products. nih.gov For applications requiring mass spectrometric detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are incorporated into the mobile phase to ensure compatibility. nih.gov

Method Validation:

A developed HPLC method must be rigorously validated to ensure its reliability and accuracy. The validation process, guided by international standards, assesses several key parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, a typical calibration curve would be established over a concentration range relevant to its intended application, with a correlation coefficient (R²) greater than 0.99 indicating excellent linearity. distantreader.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike and recovery experiments, where a known amount of this compound is added to a sample matrix. Acceptable recovery values are typically within the range of 98-102%. distantreader.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for replicate injections should ideally be less than 2%. distantreader.org

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These values are crucial for determining trace-level impurities. distantreader.org

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Carbamate (B1207046) Analysis |

| Linearity (R²) | ≥ 0.99 | 0.9991 hpst.cz |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% distantreader.org |

| Precision (RSD %) | ≤ 2.0% | < 1.0% |

| LOD (µg/mL) | Dependent on application | 0.05 hpst.cz |

| LOQ (µg/mL) | Dependent on application | 0.20 hpst.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Reaction By-products

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While carbamates can be thermally labile, GC-MS can be employed for the analysis of this compound, often with specific modifications to prevent on-column degradation. nih.govsepscience.com This technique is particularly valuable for identifying volatile impurities and reaction by-products.

To mitigate the thermal instability of carbamates, techniques such as derivatization or the use of a cold on-column injection can be utilized. nih.gov Derivatization converts the analyte into a more volatile and thermally stable derivative. For purity assessment, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification based on their unique fragmentation patterns.

The primary by-products in the synthesis of this compound could include unreacted starting materials like isobutanol and formaldehyde (B43269), as well as side-products from their reactions. GC-MS can effectively identify and quantify these volatile impurities.

| Potential By-product | Expected Retention Time Behavior | Key Mass Fragments (m/z) |

| Isobutanol | Shorter than the main compound | 43, 56, 74 |

| Formaldehyde | Very short | 29, 30 |

| Isobutyl carbamate | Shorter than the main compound | 57, 74, 117 |

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and for monitoring the progress of its synthesis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of a compound. While 1D NMR (¹H and ¹³C) provides essential information about the chemical environment of the hydrogen and carbon atoms, advanced 2D NMR techniques offer deeper insights into the connectivity and spatial relationships of atoms within the molecule. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. For this compound, COSY would show correlations between the protons of the isobutyl group. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the known assignments of the ¹H NMR spectrum. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton by connecting different functional groups.

By combining these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved, confirming its structure.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The presence of a strong carbonyl (C=O) stretching band around 1700-1730 cm⁻¹ is a key indicator of the carbamate group. rsc.org The N-H stretching vibrations of the carbamate would appear in the region of 3300-3500 cm⁻¹, while the C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ range. rsc.org The O-H stretching of the dimethylol groups would be visible as a broad band around 3200-3600 cm⁻¹. youtube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, though its intensity may differ from the FTIR spectrum. Raman is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) | |

| N-H (carbamate) | 3300-3500 | |

| C-H (aliphatic) | 2850-3000 | 2850-3000 |

| C=O (carbamate) | 1700-1730 | 1700-1730 |

| C-O | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. chemguide.co.ukwikipedia.org

Molecular Weight Determination: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrometer can accurately measure the mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which allows for the confirmation of the compound's molecular formula. The expected monoisotopic mass of this compound (C₇H₁₅NO₄) is approximately 177.1001 g/mol .

Fragmentation Analysis: When subjected to higher energy conditions, such as in tandem mass spectrometry (MS/MS), the molecular ion of this compound will fragment in a predictable manner. The analysis of these fragments provides valuable structural information. For carbamates, a characteristic fragmentation pathway involves the loss of the isobutoxy group and subsequent cleavages. For instance, t-butylcarbamates are known to undergo a coupled elimination of isobutylene (B52900) and carbon dioxide, resulting in a neutral loss of 100 Da. nih.gov While the fragmentation of this compound may differ, common losses would likely include the isobutyl group (loss of 57 Da), the dimethylol group, and other characteristic fragments. nih.gov

Thermal Analysis for Material Performance Evaluation

Thermal analysis techniques are fundamental in characterizing the curing process and thermal stability of polymeric materials. For systems containing this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly crucial.

Thermogravimetric Analysis (TGA) of Crosslinked Systems

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature in a controlled atmosphere. In the context of coatings crosslinked with a reagent like this compound, TGA is employed to assess the material's resistance to thermal degradation.

The analysis of a fully cured coating containing this compound would typically reveal a multi-stage decomposition process. The initial, slight mass loss at lower temperatures (around 100-150°C) can often be attributed to the evolution of volatile components, such as entrapped solvents or by-products from the curing reaction. The primary decomposition phase at higher temperatures indicates the degradation of the polymer backbone and the crosslinked network. The onset temperature of this major decomposition is a critical indicator of the thermal stability of the coating.

For instance, a hypothetical TGA analysis of a polyester-based coating crosslinked with this compound might yield the data presented in Table 1.

Table 1: Illustrative TGA Data for a Crosslinked Coating System

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 100 - 180 | 2.5 | Release of blocked isocyanate or volatile by-products |

| 180 - 350 | 45.0 | Decomposition of the carbamate crosslinks |

| 350 - 500 | 35.0 | Degradation of the polyester (B1180765) backbone |

Note: This data is illustrative and represents typical values for similar thermoset coating systems.

The data from TGA is instrumental in determining the service temperature range of the coating and can be used to compare the thermal stability of formulations with different concentrations of this compound or in comparison to other crosslinking technologies.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Glass Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal transitions of a material, including the glass transition temperature (Tg) and the heat flow associated with chemical reactions, such as curing. tiiips.com

Curing Kinetics:

DSC is widely used to investigate the curing kinetics of thermosetting resins. specialchem.com By monitoring the exothermic heat flow during the crosslinking reaction, one can determine key kinetic parameters. A non-isothermal DSC scan, where the sample is heated at a constant rate, reveals the temperature range over which curing occurs and the total heat of reaction (ΔH_total). This total enthalpy is proportional to the total number of chemical bonds formed during the curing process.

Isothermal DSC experiments, conducted at several different temperatures, can be used to determine the rate of cure and the extent of conversion as a function of time. The degree of cure (α) at any given time can be calculated using the following equation:

α = ΔH_t / ΔH_total

where ΔH_t is the heat evolved up to time t. This data allows for the development of kinetic models that can predict the curing behavior under various temperature profiles. For example, the curing of a system with this compound could be initiated at temperatures around 120-140°C, with the presence of an acid catalyst potentially lowering this range. accustandard.com

Glass Transition Temperature (Tg):

The glass transition temperature (Tg) is a critical property of a cured coating, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. google.com The Tg is highly dependent on the crosslink density of the polymer network. A higher crosslink density, resulting from a more complete cure, will generally lead to a higher Tg. DSC is the most common method for determining the Tg of a cured film. By analyzing a sample after the curing process, a step change in the heat capacity is observed, which corresponds to the glass transition. Comparing the Tg of samples cured under different conditions (e.g., time, temperature) provides a measure of the relative degree of cure.

An illustrative set of DSC data for a coating formulated with this compound is presented in Table 2.

Table 2: Representative DSC Data for Curing and Glass Transition

| Parameter | Value |

|---|---|

| Curing Onset Temperature (non-isothermal) | 125 °C |

| Curing Peak Temperature (non-isothermal) | 155 °C |

| Total Heat of Reaction (ΔH_total) | 150 J/g |

Note: This data is representative of values found for similar crosslinking systems and is for illustrative purposes.

Rheological Characterization of this compound-Modified Systems

Rheology is the study of the flow and deformation of matter. In the context of coatings, rheological properties are critical as they dictate the behavior of the formulation during storage, application, and film formation. The incorporation of a crosslinker like this compound and other additives will significantly influence the rheology of the system.

The viscosity of a coating is a key rheological parameter. It is typically measured as a function of shear rate. Many coatings exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. This is a desirable property, as it allows for low viscosity during high-shear application processes like spraying, and high viscosity at low shear rates to prevent sagging and settling during storage and after application.

A rotational rheometer can be used to generate a flow curve, which plots viscosity against shear rate. This provides a comprehensive understanding of the coating's rheological profile. For a system containing this compound, the rheology would be influenced by the molecular weight of the base resin, the concentration of the crosslinker, the choice of solvent, and the presence of any rheology modifiers.

Table 3 presents hypothetical rheological data for a coating formulation before and after the addition of a rheology modifier, illustrating the typical changes observed.

Table 3: Illustrative Rheological Data for a Coating Formulation

| Shear Rate (s⁻¹) | Viscosity (Pa·s) - Without Rheology Modifier | Viscosity (Pa·s) - With Rheology Modifier |

|---|---|---|

| 0.1 | 0.5 | 5.0 |

| 1 | 0.45 | 2.5 |

| 10 | 0.4 | 1.0 |

Note: This data is for illustrative purposes to show the typical effect of a rheology modifier on a coating's viscosity profile.

Furthermore, temperature sweep tests can be performed to understand how viscosity changes with temperature. This is particularly important for applications involving heated spray or baking, as the viscosity will drop significantly at elevated temperatures before the curing reaction builds viscosity back up. The study of the rheological properties ensures that the coating can be applied effectively to form a uniform, defect-free film.

Environmental Chemistry and Degradation Pathways of Isobutyl N,n Dimethylolcarbamate

Photodegradation Mechanisms and Environmental Photolysis

Direct and indirect photolysis are key transformation processes for many organic chemicals in the environment. Sunlight can provide the energy to break chemical bonds, leading to the degradation of the parent compound. For carbamates, photodegradation can proceed through various mechanisms, including photo-oxidation and photo-hydrolysis.

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is a primary mechanism for the removal of many organic pollutants from soil and water. Microorganisms, such as bacteria and fungi, can utilize organic compounds as a source of carbon and energy, breaking them down into simpler, often less harmful, substances.

The biodegradation of carbamates is a well-established phenomenon. The primary step often involves the enzymatic hydrolysis of the carbamate (B1207046) ester bond, catalyzed by carbamate hydrolases. This initial cleavage would likely break down Isobutyl N,N-dimethylolcarbamate into isobutanol, formaldehyde (B43269), and dimethylamine. These smaller molecules are generally more amenable to further microbial degradation. The rate of biodegradation is highly dependent on environmental conditions, including temperature, pH, oxygen availability, and the composition and activity of the microbial community.

Hydrolytic Stability and Hydrolysis Products in Aqueous Systems

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a chemical to hydrolysis is a critical parameter in determining its persistence in aquatic environments. The rate of hydrolysis is significantly influenced by pH and temperature.

Carbamates can undergo hydrolysis under both acidic and basic conditions. The N,N-dimethylol groups in this compound are expected to be susceptible to hydrolysis, potentially releasing formaldehyde. The carbamate linkage itself can also be hydrolyzed. Under neutral to alkaline conditions, hydrolysis of the ester bond is often the dominant pathway.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Condition | Primary Products |

| This compound | Acidic or Basic Hydrolysis | Isobutanol, Dimethylamine, Formaldehyde, Carbon Dioxide |

Note: This table is based on general chemical principles of carbamate hydrolysis, as specific experimental data for this compound is not available.

Environmental Mobility and Sorption Characteristics in Soil Matrices

The mobility of a chemical in the environment, particularly in soil, is governed by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This behavior is quantified by the soil sorption coefficient (Koc), which is influenced by the chemical's properties (such as its octanol-water partition coefficient, Kow) and the characteristics of the soil (such as organic carbon content and clay content).

For carbamates, mobility in soil can vary widely depending on their specific structure. Generally, compounds with lower water solubility and higher Kow values tend to be more strongly adsorbed to soil organic matter, limiting their movement and potential to leach into groundwater. Without experimental data for this compound, its mobility is difficult to predict accurately. However, the presence of the isobutyl group suggests a degree of lipophilicity that might lead to some level of soil sorption.

Development of Remediation Strategies for Contaminated Effluents

Should this compound be identified as an environmental contaminant, several remediation strategies could be considered based on the known behavior of other carbamates. These strategies can be broadly categorized as physical, chemical, and biological.

Advanced oxidation processes (AOPs), such as ozonation or the use of Fenton's reagent, have proven effective in degrading a wide range of organic pollutants, including some carbamates. These methods generate highly reactive hydroxyl radicals that can break down the complex organic molecule into simpler, less toxic compounds.

Bioremediation, which leverages the metabolic capabilities of microorganisms, is another promising approach. This could involve bioaugmentation, where specific microbial strains known to degrade carbamates are introduced into the contaminated site, or biostimulation, where the growth of indigenous degrading microorganisms is enhanced by adding nutrients and optimizing environmental conditions.

Activated carbon adsorption is a common physical treatment method for removing organic contaminants from water. The porous structure of activated carbon provides a large surface area for the adsorption of organic molecules like carbamates.

Table 2: Potential Remediation Technologies for Carbamate-Contaminated Water

| Technology | Principle | Potential Applicability to this compound |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to chemically degrade the compound. | Likely effective due to the susceptibility of organic molecules to oxidation. |

| Bioremediation | Microbial degradation of the compound. | Potentially effective, assuming the compound is biodegradable. |

| Activated Carbon Adsorption | Physical removal of the compound from water. | Likely effective for removing the compound from aqueous solutions. |

Note: The effectiveness of these technologies would need to be confirmed through specific studies on this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the molecular structure and electronic properties of Isobutyl N,N-dimethylolcarbamate. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, bond lengths, and bond angles.

Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | Typically in the range of -8 to -10 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Typically in the range of 1 to 3 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Typically in the range of 9 to 13 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | Varies depending on conformation | Influences solubility and intermolecular interactions. |

Note: The exact values can vary depending on the computational method and basis set used.

These theoretical calculations help in understanding how the molecule will interact with other molecules and surfaces, which is fundamental to its function as a crosslinking agent in textile finishing. researchgate.netscispace.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling plays a vital role in understanding the reaction mechanisms of this compound, particularly its crosslinking reactions with cellulose (B213188) fibers in textiles. These models can map out the entire reaction pathway, identifying key intermediates and transition states.

The primary reaction of interest is the formation of ether linkages between the dimethylol groups of the carbamate (B1207046) and the hydroxyl groups of cellulose. Computational studies can calculate the activation energies for these reactions, providing insights into the conditions required for efficient crosslinking, such as temperature and the presence of catalysts. nih.gov By analyzing the transition state structures, researchers can understand the geometric and electronic requirements for the reaction to occur, which can guide the development of more effective catalysts or reaction conditions. nih.gov

These computational approaches are not limited to the desired crosslinking reactions. They can also be used to investigate potential side reactions, such as self-condensation of the this compound, which can lead to undesirable properties in the finished textile.

Molecular Dynamics Simulations of this compound Interactions with Polymer Substrates

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic interactions between this compound and polymer substrates like cellulose at an atomistic level. researchgate.netlammpstube.comnih.gov These simulations can model the adsorption of the finishing agent onto the fiber surface, its diffusion into the amorphous regions of the polymer, and the conformational changes that occur in both the carbamate and the polymer chains upon interaction. nih.gov

MD simulations can provide valuable information on:

Binding affinity: By calculating the interaction energies, it is possible to quantify the strength of the interaction between the finishing agent and the polymer. researchgate.net

Orientation and conformation: Simulations can reveal the preferred orientation and conformation of this compound when it is adsorbed on the polymer surface. nih.gov

Penetration depth: The extent to which the finishing agent can penetrate the polymer matrix can be assessed.

This information is crucial for optimizing the application process of the finishing agent to ensure even distribution and effective crosslinking.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. researchgate.netnih.govnih.gov In the context of this compound and related compounds, QSRR models can be developed to predict their crosslinking efficiency based on various molecular descriptors. rsc.org

These descriptors can be derived from quantum chemical calculations and can include electronic properties (like HOMO-LUMO energies), steric parameters, and topological indices. By correlating these descriptors with experimentally determined reactivity data for a series of related carbamate compounds, a predictive model can be built.

Such QSRR models are valuable for:

Screening new candidates: They allow for the rapid virtual screening of new potential finishing agents without the need for synthesis and testing.

Understanding key structural features: They can identify the key molecular features that govern reactivity, providing insights for the rational design of improved compounds.

Predictive Modeling for Material Performance based on Molecular Design

Building upon the foundations of quantum chemistry, molecular dynamics, and QSRR, predictive modeling for material performance represents the ultimate goal of these computational efforts. arxiv.orgmdpi.com By integrating the knowledge gained from the molecular level, it becomes possible to develop models that can predict the macroscopic properties of textiles treated with this compound. mdpi.com

These models can aim to predict properties such as:

Wrinkle resistance: Correlating the degree of crosslinking, as predicted by reaction modeling, with the resulting fabric smoothness.

Durability: Modeling the stability of the crosslinks to washing and wear.

Tensile strength: Predicting the effect of the finishing agent on the mechanical properties of the fabric.

The development of such predictive models would revolutionize the design of textile finishing agents, enabling a more targeted and efficient approach to creating high-performance fabrics. arxiv.org This shift from a trial-and-error approach to a design-driven process is a key objective in modern materials science.

Advanced Industrial Process Integration and Innovation

Optimized Application Techniques in Textile Finishing for Enhanced Functionality

While specific research detailing the optimized application techniques of Isobutyl N,N-dimethylolcarbamate in textile finishing is not extensively available in the public domain, its chemical structure as a dimethylol carbamate (B1207046) suggests a primary function as a crosslinking agent. In this capacity, it would likely be employed to impart durable press, wrinkle resistance, and shrink-proofing properties to cellulosic and blended fabrics.

The application process would hypothetically involve a pad-dry-cure method. In this technique, the textile substrate is impregnated with a finishing bath containing this compound, along with a catalyst, wetting agents, and other finishing auxiliaries. The fabric is then passed through rollers to ensure even distribution and remove excess liquor. Subsequently, the textile is dried and cured at elevated temperatures, typically between 130°C and 180°C. During the curing phase, the N,N-dimethylol groups of the carbamate react with the hydroxyl groups of the cellulose (B213188) fibers, forming stable covalent crosslinks.

Optimization of this process would focus on several key parameters to achieve desired functionality without compromising fabric quality. These include:

Concentration of this compound: A higher concentration would generally lead to a higher degree of crosslinking, resulting in improved dimensional stability. However, excessive concentrations could lead to a loss of tensile strength and a harsh fabric hand.

Catalyst Selection and Concentration: Acidic catalysts, such as magnesium chloride or a mixed-catalyst system, are typically required to facilitate the crosslinking reaction at lower curing temperatures and shorter curing times. The choice and amount of catalyst are critical to balancing finishing effectiveness with the prevention of fabric degradation.

Curing Temperature and Time: These parameters are interdependent and must be carefully controlled to ensure complete reaction of the crosslinking agent without causing thermal damage to the fabric.

Finishing Bath pH: The pH of the application bath influences the stability of the finishing agent and the efficiency of the crosslinking reaction.

Formulation Science in Performance Coatings and Adhesives

In the realm of performance coatings and adhesives, this compound would serve as a versatile crosslinker and adhesion promoter. Its bifunctional nature, owing to the two methylol groups, allows it to react with various polymer backbones containing active hydrogen atoms, such as hydroxyl, carboxyl, or amide groups. This reaction creates a three-dimensional network, enhancing the mechanical properties, chemical resistance, and durability of the coating or adhesive.

When formulated into a coating system, this compound can improve hardness, gloss, and resistance to abrasion and environmental factors. In adhesives, it can contribute to increased bond strength and improved performance at elevated temperatures.

The formulation science would involve the careful selection of co-reactants, solvents, and additives to achieve the desired performance characteristics. The compatibility of this compound with the primary resin system is paramount.

| Formulation Component | Function | Considerations for Integration with this compound |

| Primary Resin (e.g., Alkyd, Acrylic, Polyester) | Forms the main film or adhesive body | Must possess functional groups (e.g., hydroxyl) capable of reacting with the methylol groups of the carbamate. |

| Solvent System | Controls viscosity and application properties | The solvent blend must ensure the solubility and stability of all formulation components, including the crosslinker. |

| Catalyst | Accelerates the crosslinking reaction | Acid catalysts are typically used and must be selected based on the desired cure schedule and substrate compatibility. |

| Additives (e.g., Pigments, Fillers, Wetting Agents) | Modify aesthetic and physical properties | Additives should not interfere with the crosslinking chemistry. |

Integration into Emerging Industrial Technologies Requiring Crosslinking or Resin Modification

The potential for this compound extends to emerging industrial technologies where precise control over crosslinking and resin modification is essential. Its ability to form stable crosslinks at relatively moderate temperatures makes it a candidate for applications in fields such as:

Advanced Composites: In the manufacturing of composite materials, it could be used to modify the resin matrix, improving the interfacial adhesion between the resin and reinforcing fibers. This would lead to enhanced mechanical performance of the final composite part.

Functional Polymers: this compound could be incorporated into polymer synthesis to create functionalized resins with tailored properties. For instance, it could be used to introduce crosslinkable sites into a polymer chain, allowing for post-synthesis modification and curing.

Membrane Technology: In the fabrication of synthetic membranes for separation processes, this compound could be employed as a crosslinker to control the pore size and improve the chemical and thermal stability of the membrane.

The integration into these technologies would necessitate a thorough understanding of the reaction kinetics and its interaction with novel material systems.

Process Engineering Considerations for Large-Scale Synthesis and Application

The large-scale synthesis of this compound would likely involve a multi-step process. A plausible synthetic route would begin with the reaction of isobutanol with urea (B33335) to form isobutyl carbamate. This intermediate would then undergo hydroxymethylation through a reaction with formaldehyde (B43269) under controlled pH and temperature conditions to yield the final product.

Key process engineering considerations for this synthesis include:

Reactor Design: The choice of reactor would depend on the reaction kinetics and heat transfer requirements. A stirred-tank reactor would likely be suitable for the liquid-phase reactions involved.

Reaction Conditions: Precise control over temperature, pressure, and stoichiometry is crucial to maximize yield and minimize the formation of by-products.

Separation and Purification: Downstream processing would involve the separation of the product from the reaction mixture, likely through techniques such as distillation or crystallization, followed by purification to meet the required specifications for industrial applications.

Process Safety: The handling of formaldehyde, a key raw material, requires stringent safety protocols due to its toxicity and reactivity.

For the large-scale application of this compound, particularly in continuous processes like textile finishing, the focus would be on process control and optimization. This includes the online monitoring of finishing bath concentrations, automated dosing systems, and precise temperature control in curing ovens to ensure consistent product quality.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Synthesis and Crosslinking

The efficiency and selectivity of both the synthesis of Isobutyl N,N-dimethylolcarbamate and its subsequent crosslinking reactions are heavily dependent on the catalytic systems employed. Future research will likely focus on the development of novel catalysts that offer improved performance, lower environmental impact, and greater control over the final material properties.

Current research into related crosslinking chemistries provides a roadmap for this exploration. For instance, the development of catalysts for etherification and polymerization reactions highlights the potential for creating highly active and selective systems. The investigation of solid acid catalysts, such as zeolites and ion-exchange resins, could offer reusable and more environmentally friendly alternatives to traditional homogeneous catalysts. Furthermore, the design of catalysts that can operate under milder reaction conditions, such as lower temperatures and pressures, will be a key objective.

For the crosslinking process, the focus will be on catalysts that can control the curing kinetics and the final network structure. This includes the development of latent catalysts that are activated by specific triggers, such as heat or light, allowing for better process control in applications like coatings and adhesives.

Development of Bio-based Precursors and Sustainable Synthetic Routes

A significant trend in the chemical industry is the shift towards renewable feedstocks. The development of bio-based precursors for the synthesis of this compound is a critical area for future research. This involves exploring pathways to produce isobutanol and urea (B33335), the key starting materials, from biomass.

The production of bio-isobutanol through fermentation of sugars derived from lignocellulosic biomass is a promising route. Similarly, research into the synthesis of urea from biomass-derived ammonia (B1221849) and carbon dioxide is gaining traction. The integration of these bio-based feedstocks into the production of this compound would significantly improve its sustainability profile.

Beyond the precursors, the development of greener synthetic routes for the carbamate (B1207046) itself is a key research direction. This includes the exploration of solvent-free reaction conditions, the use of biocatalysts, and the development of continuous flow processes that can improve efficiency and reduce waste.

Integration into Advanced Functional Materials with Tunable Properties

The ability of this compound to form stable crosslinked networks makes it an ideal candidate for integration into a wide range of advanced functional materials. Future research will focus on leveraging this property to create materials with precisely controlled and tunable properties.

In the realm of coatings, for example, the incorporation of this compound can be used to enhance scratch resistance, chemical resistance, and weatherability. By carefully controlling the crosslinking density and the chemical nature of the polymer backbone, it is possible to create coatings with a tailored balance of hardness and flexibility.

Another promising area is the development of "smart" materials that can respond to external stimuli. For instance, by incorporating stimuli-responsive moieties into the polymer backbone, it may be possible to create materials that change their shape, color, or other properties in response to changes in temperature, pH, or light. The crosslinking provided by this compound would provide the necessary structural integrity for these materials.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The complex challenges and opportunities associated with this compound necessitate a multidisciplinary approach. Future breakthroughs will likely emerge from collaborations between chemists, materials scientists, and environmental scientists.

Chemists will continue to focus on developing new synthetic methods and understanding the fundamental reaction mechanisms. Materials scientists will work on incorporating this compound into new material formulations and characterizing their performance. Environmental scientists will play a crucial role in assessing the life cycle of these materials, from the sourcing of raw materials to their end-of-life fate.

This interdisciplinary approach will be essential for developing sustainable and high-performance materials that meet the demands of a wide range of applications while minimizing their environmental impact.

Methodological Advancements in Analytical Characterization and Computational Modeling

A deeper understanding of the structure-property relationships in materials crosslinked with this compound requires advanced analytical and computational tools. Future research will focus on developing and applying new techniques to characterize these complex networks.

Advanced analytical techniques, such as solid-state NMR, atomic force microscopy (AFM), and nanoindentation, can provide valuable insights into the chemical structure, morphology, and mechanical properties of the crosslinked materials at the nanoscale. These experimental data are crucial for validating and refining computational models.

Computational modeling, in turn, can provide a powerful tool for predicting the properties of new materials and for optimizing the crosslinking process. nih.govchemrxiv.org Molecular dynamics simulations, for example, can be used to study the dynamics of the crosslinking reaction and the formation of the polymer network. chemrxiv.org Quantum mechanical calculations can be used to investigate the reaction mechanisms and to predict the reactivity of different functional groups. The development of more accurate and efficient computational models will be a key enabler for the rational design of new materials with tailored properties. nih.govchemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.